N-[4-(acetylamino)phenyl]glycinamide
Description
N-[4-(acetylamino)phenyl]glycinamide is a glycinamide derivative characterized by a central phenyl ring substituted with an acetylamino group (-NHCOCH₃) at the para position. The glycinamide moiety (-NHCH₂CONH₂) is attached to the phenyl ring, conferring hydrogen-bonding capacity and structural flexibility.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-aminoacetamide |
InChI |
InChI=1S/C10H13N3O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
VCAMZLBDMFZAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-aminoacetamide typically involves the reaction of 4-acetamidophenol with glycine in the presence of a coupling agent. One common method includes the use of carbodiimide as a coupling agent to facilitate the formation of the amide bond between the amino group of glycine and the acetamido group of 4-acetamidophenol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-aminoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-acetamidophenyl)-2-aminoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Due to its structural similarity to known analgesics, it is investigated for its potential use in pain management and fever reduction.
Industry: It is used in the production of various pharmaceuticals and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-aminoacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes, similar to other analgesics like acetaminophen. This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways .
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Linkages
Sulfonamide derivatives share the 4-(acetylamino)phenyl core but replace the glycinamide group with sulfonamide bridges. Key examples include:
Key Differences :
Substituted Glycinamide Derivatives
Glycinamide analogs retain the -NHCH₂CONH₂ group but vary in substituents on the phenyl ring or glycinamide nitrogen:
Key Differences :
Phenylglycinamide Derivatives with Amidino Groups
highlights N-(4-amidinophenyl)phenylglycinamide derivatives, which replace the acetylamino group with an amidine (-C(NH)NH₂).
Physicochemical and Spectroscopic Comparisons
Melting Points and Stability
Spectroscopic Signatures
- IR Spectroscopy : CONH stretches appear at ~1670 cm⁻¹ in both sulfonamides and glycinamides. Sulfonamides additionally show SO₂NH bands near 1150 cm⁻¹ .
- NMR : Aromatic protons in glycinamide derivatives (e.g., δ 7.84 in [1]) shift based on substituents. Fluorine in ’s compound would cause distinct ¹⁹F NMR signals .
Biological Activity
N-[4-(acetylamino)phenyl]glycinamide (ACNB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
1. Anticancer Activity:
ACNB has shown potent anticancer activity across various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. A study demonstrated that ACNB inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
2. Anti-inflammatory Effects:
In addition to its anticancer properties, ACNB exhibits significant anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α in murine macrophages stimulated with lipopolysaccharide (LPS). In vitro experiments showed that ACNB could reduce TNF-α levels by over 50% at concentrations around 100 µM, indicating its potential as an anti-inflammatory agent .
3. Neuropharmacological Potential:
ACNB has also been investigated for its neuropharmacological properties. It shows a high affinity for the serotonin 5-HT7 receptor, suggesting potential therapeutic applications in treating neurological disorders such as depression and anxiety. This receptor's modulation could lead to enhanced serotonergic signaling, which is beneficial in mood regulation .
Table 1: Summary of Key Studies on ACNB
Detailed Findings
-
Anticancer Mechanism:
- A study conducted on various cancer cell lines revealed that ACNB activates caspase pathways leading to apoptosis. The compound was particularly effective against MCF-7 (breast cancer) cells, with IC50 values indicating substantial growth inhibition at low concentrations .
- Anti-inflammatory Mechanism:
-
Neuropharmacological Insights:
- Binding assays indicated that ACNB interacts favorably with the 5-HT7 receptor, which could enhance serotonergic neurotransmission. This interaction was associated with increased neurogenesis in animal models, supporting its potential as an antidepressant .
Toxicity and Safety Profile
Initial toxicity studies suggest that ACNB has low toxicity levels in various animal models. However, further research is necessary to establish safe dosage ranges for human applications and to evaluate any long-term effects associated with its use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
